N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridothiazine core, which is a fused ring system containing both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridothiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a propyl group.
2-(1-methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)-N-methylacetamide: Similar structure with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylacetamide group may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3OS/c1-2-5-15-16(25-18(22-15)23-6-3-4-7-23)17(24)21-11-12-8-13(19)10-14(20)9-12/h3-4,6-10H,2,5,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTUFMGQIBVUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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